molecular formula C7H17NS B13586962 4-(Propylsulfanyl)butan-2-amine

4-(Propylsulfanyl)butan-2-amine

Cat. No.: B13586962
M. Wt: 147.28 g/mol
InChI Key: UTFSBKYXFIEDNV-UHFFFAOYSA-N
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Description

4-(Propylsulfanyl)butan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a propylsulfanyl group attached to the butan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propylsulfanyl)butan-2-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable halide precursor with a propylsulfanyl group. For example, the reaction of 4-chlorobutan-2-amine with propylthiol in the presence of a base can yield this compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Propylsulfanyl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amine group can be reduced to form corresponding amines with different oxidation states.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Propylsulfanyl)butan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Propylsulfanyl)butan-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the propylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Propylsulfanyl)butan-1-amine: Similar structure but with the amine group at a different position.

    Butylamine: A simpler amine without the propylsulfanyl group.

    Methylamine: A smaller amine with a single carbon chain.

Uniqueness

4-(Propylsulfanyl)butan-2-amine is unique due to the presence of both the propylsulfanyl group and the butan-2-amine backbone. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H17NS

Molecular Weight

147.28 g/mol

IUPAC Name

4-propylsulfanylbutan-2-amine

InChI

InChI=1S/C7H17NS/c1-3-5-9-6-4-7(2)8/h7H,3-6,8H2,1-2H3

InChI Key

UTFSBKYXFIEDNV-UHFFFAOYSA-N

Canonical SMILES

CCCSCCC(C)N

Origin of Product

United States

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